molecular formula C15H12FN3O2S2 B2529519 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097872-81-4

3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2529519
CAS No.: 2097872-81-4
M. Wt: 349.4
InChI Key: STOWNGJEKGDLRA-UHFFFAOYSA-N
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Description

3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase that is critically important for the activation, proliferation, and survival of leukocytes. The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a high-value target for investigating the pathophysiology of inflammatory diseases and hematological malignancies. This compound exerts its effect by competitively binding to the ATP-binding pocket of the PI3Kδ enzyme, thereby blocking the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through the AKT/mTOR pathway. As a research tool, it is invaluable for dissecting the specific roles of PI3Kδ in immune cell signaling cascades, B-cell and T-cell receptor signaling, and Fc receptor activation. Its application extends to preclinical studies for autoimmune conditions, allergic responses, and B-cell cancers such as chronic lymphocytic leukemia, where selective PI3Kδ inhibition can modulate the tumor microenvironment and induce apoptosis in malignant cells. The strategic incorporation of the 1,2,5-thiadiazole moiety is a common feature in kinase inhibitor design, contributing to strong target affinity and favorable physicochemical properties. Researchers utilize this compound to explore mechanisms of immune tolerance and to develop novel therapeutic strategies that selectively target immune cell function without the broader metabolic effects associated with pan-PI3K inhibition.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c16-10-1-2-12-9(5-10)6-13(22-12)15(20)19-4-3-11(8-19)21-14-7-17-23-18-14/h1-2,5-7,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWNGJEKGDLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

a. 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097896-34-7)

  • Structure : Replaces the 5-fluoro-benzothiophene with a 2,4-dichlorobenzoyl group.
  • The electron-withdrawing chlorine atoms may enhance the electron-deficient nature of the carbonyl group .
  • Molecular Weight : 344.2 vs. ~315–379 for other analogs.

b. 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (CAS 2097898-29-6)

  • Structure : Features a trifluoromethylbenzenesulfonyl group instead of benzothiophene.
  • The trifluoromethyl group enhances hydrophobicity .
  • Molecular Weight : 379.4, significantly higher than the target compound.

c. 2-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198620-18-5)

  • Structure : Replaces 1,2,5-thiadiazole with a 1,3-thiazole ring.
  • Impact : The thiazole ring, with one nitrogen and one sulfur atom, has distinct electronic properties. Reduced aromaticity compared to 1,2,5-thiadiazole may lower electron-accepting ability .

Comparison of Thiadiazole Derivatives

a. 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole

  • 1,2,5-Thiadiazole: Exhibits strong electron-accepting ability due to its conjugated S–N system, making it suitable for charge-transfer materials. Radical anion stability is notable .
  • 1,3,4-Thiadiazole : Demonstrated in to exhibit broad biological activities (e.g., insecticidal, fungicidal). The positional isomerism affects ring polarity and interaction with biological targets .

b. 1,2,5-Thiadiazole vs. 1,2,5-Thiadiazole 1,1-Dioxide

  • The dioxide form () shows enhanced coordination ability and radical anion stability compared to non-oxidized thiadiazoles. This suggests that oxidation state significantly modulates reactivity and material properties .

a. Molecular Weight and Solubility

  • The target compound’s molecular weight (~315–340 g/mol, estimated) is lower than the trifluoromethyl sulfonyl analog (379.4 g/mol), implying better solubility in organic solvents.
  • Fluorinated groups (e.g., 5-fluoro-benzothiophene) may improve membrane permeability in biological systems compared to chlorinated analogs .

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